2-Nitropropane

描述

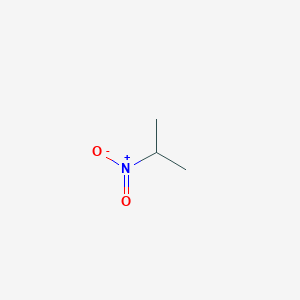

Structure

3D Structure

属性

IUPAC Name |

2-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLBSLMDCBOPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2, Array | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020981 | |

| Record name | 2-Nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-nitropropane appears as colorless liquid with a mild fruity odor. May float on or sink in water. (USCG, 1999), Liquid, Colorless liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless liquid with a pleasant, fruity odor. | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

248.5 °F at 760 mmHg (NTP, 1992), 120.2 °C, 120 °C, 249 °F | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

75 °F (NTP, 1992), 75 °F, 24 °C (75 °F)(closed cup), 39 °C (closed cup), 24 °C (open cup), 38 °C (open cup) /from table/, 24 °C c.c. | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 0.1 mg/mL at 66 °F (NTP, 1992), Soluble in chloroform, Miscible with most aromatic hydrocarbons, ketones, esters, ethers, and the lower carboxylic acids, In water, 1.70X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 1.7, 2% | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9821 g/cu cm at 25 °C, Relative density (water = 1): 0.99, 0.99 | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.06 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.06 (Air= 1), Relative vapor density (air = 1): 3.1, 3.06 | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

12.9 mmHg at 68 °F (NTP, 1992), 17.2 [mmHg], 1.72X10+1 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.7, 13 mmHg | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

1-Nitropropane | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

79-46-9 | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-nitropropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKV234L2QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 2-nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ501BD0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-135 °F (NTP, 1992), -91.3 °C, -91 °C, -135 °F | |

| Record name | 2-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/697 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0460.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

2-Nitropropane: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of 2-Nitropropane (2-NP). The information is presented in a structured format to facilitate easy access and comparison for research, development, and safety applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, offering a clear and concise reference for its key characteristics.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₂ | [1][2][3] |

| Molecular Weight | 89.09 g/mol | [4][5][6] |

| Appearance | Colorless, oily liquid with a mild, fruity odor. | [1][4][7] |

| CAS Number | 79-46-9 | [2][5][6] |

| Density | 0.992 g/mL at 25 °C | [2][6][8] |

| Boiling Point | 120.2 °C | |

| Melting Point | -91.3 °C | [9] |

| Vapor Pressure | 13 mmHg at 20 °C | [5][8][9] |

| Vapor Density | ~3 (air = 1) | [2][8] |

| Solubility in Water | 1.7 g/100 mL at 20 °C | [2][6][10] |

| Refractive Index | 1.394 at 20 °C | [6][8][9] |

| Viscosity | 0.721 cP at 25 °C | [4] |

| Surface Tension | 30.0 dyn/cm | [11] |

| Heat of Vaporization | 9.88 kcal/mol at 25 °C | [4] |

Safety and Hazard Properties

| Property | Value | Source(s) |

| Flash Point | 24 °C (closed cup) | [1][8][12] |

| Autoignition Temperature | 428 °C | [1][4] |

| Explosive Limits | 2.6 - 11.0 % by volume in air | [1][5][9] |

| UN Number | 2608 | [12] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound, based on internationally recognized standards.

Determination of Melting Point (OECD Guideline 102)

The melting point of this compound can be determined using the capillary tube method as described in OECD Guideline 102.

-

Sample Preparation: A small amount of purified this compound is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: The capillary tube containing the sample is placed in a suitable heating apparatus, such as a liquid bath or a metal block, equipped with a calibrated thermometer.

-

Procedure: The apparatus is heated at a slow, controlled rate. The temperatures at which the first signs of melting are observed and at which the substance becomes completely liquid are recorded. The melting range is reported as the final value.

-

Observation: For a pure substance like this compound, a sharp melting point is expected.

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation method or a capillary method.

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask or a small test tube. A thermometer is positioned so that its bulb is just above the surface of the liquid. For the capillary method, a sealed-end capillary tube is inverted into the liquid.

-

Heating: The sample is heated gently.

-

Observation (Distillation Method): The temperature is recorded when the liquid boils and a steady stream of vapor condenses on the thermometer bulb.

-

Observation (Capillary Method): The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube is noted. The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (OECD Guideline 109)

The density of liquid this compound can be determined using a pycnometer, hydrometer, or an oscillating densitometer as outlined in OECD Guideline 109.

-

Pycnometer Method:

-

A clean, dry pycnometer of known volume is weighed.

-

It is then filled with this compound and weighed again at a controlled temperature (e.g., 25 °C).

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

-

Hydrometer Method:

-

A hydrometer is gently lowered into a graduated cylinder containing this compound.

-

The density is read directly from the calibrated scale on the hydrometer stem at the point where the liquid surface meets it.

-

Determination of Water Solubility (OECD Guideline 105)

The flask method, described in OECD Guideline 105, is suitable for determining the water solubility of this compound.

-

Procedure: An excess amount of this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

Separation and Analysis: The solution is allowed to stand to separate any undissolved this compound. A sample of the aqueous phase is then carefully removed and its this compound concentration is determined by a suitable analytical method, such as gas chromatography.

Determination of Vapor Pressure

Standard test methods such as ASTM E1190 can be adapted to determine the vapor pressure of this compound. These methods typically involve measuring the pressure exerted by the vapor in equilibrium with the liquid at a specific temperature in a closed container.

Determination of Refractive Index

The refractive index of this compound can be measured using a standard refractometer, following a procedure similar to ASTM D1218 for hydrocarbon liquids.

-

Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale at a controlled temperature.

Determination of Viscosity (OECD Guideline 114)

The viscosity of this compound can be determined using a capillary viscometer as described in OECD Guideline 114.

-

Procedure: A known volume of this compound is introduced into the viscometer, which is then placed in a constant-temperature bath.

-

Measurement: The time taken for the liquid to flow between two marked points on the capillary is measured.

-

Calculation: The kinematic viscosity is calculated from this time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of this compound at the same temperature.

Metabolic Pathway of this compound

This compound can be metabolized in biological systems. One key pathway involves its enzymatic degradation.

Caption: Enzymatic degradation of this compound to Acetone and Nitrite.

References

- 1. scribd.com [scribd.com]

- 2. oecd.org [oecd.org]

- 3. scribd.com [scribd.com]

- 4. Viscosity of liquids according to OECD n°114 - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. acri.gov.tw [acri.gov.tw]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

Tautomerism and Reactivity of 2-Nitropropane in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitropropane (2-NP) is a versatile solvent and a valuable synthetic intermediate. Its chemical behavior in solution is largely dictated by the tautomeric equilibrium between its neutral nitro form and its anionic aci-nitro form (propane-2-nitronate). This guide provides a comprehensive overview of the tautomerism and reactivity of this compound, with a focus on its solution-phase chemistry. It includes a detailed discussion of the factors influencing the tautomeric equilibrium, the distinct reactivity of each tautomer, and relevant experimental protocols for their study.

Introduction

This compound is a secondary nitroalkane that exhibits nitro-aci tautomerism, a form of proton tautomerism.[1] The nitro tautomer is the more stable form, but the aci-nitro tautomer, also known as propane-2-nitronate, plays a crucial role in the reactivity of this compound.[2] The formation of the aci-nitro tautomer is a key step in many of its characteristic reactions and is also implicated in its biological activity, including its genotoxicity.[3][4] This guide will delve into the quantitative aspects of this tautomeric relationship and the subsequent reactivity of both forms in solution.

Tautomerism of this compound

The tautomeric equilibrium between this compound and its aci-nitro form is a dynamic process influenced by factors such as pH, solvent, and the presence of catalysts.[5][6]

The Nitro-Aci Equilibrium

The equilibrium involves the transfer of a proton from the α-carbon of the nitro form to one of the oxygen atoms of the nitro group, forming the aci-nitro tautomer (a nitronic acid). In the presence of a base, the aci-nitro form is deprotonated to yield the nitronate anion.

Quantitative Aspects of Tautomerism

The acidity of the α-proton in this compound is a key determinant of the position of the tautomeric equilibrium. The pKa of this compound has been determined, providing a quantitative measure of its tendency to deprotonate and form the nitronate anion.

| Parameter | Value | Solvent/Conditions | Reference |

| pKa | 7.63 | Aqueous solution (determined by HPLC) | [4] |

| pKa | 7.68 | Not specified | [7] |

Table 1: Acidity Constant of this compound

Solvent and Catalytic Effects

The tautomeric equilibrium of this compound is significantly influenced by the solvent. Polar solvents can stabilize the more polar aci-nitro form and the nitronate anion through solvation.[5][6] In biological systems, the tautomerization is catalyzed by enzymes.[3][8] For instance, hepatic enzymes, predominantly in the cytosol, have been shown to catalyze the nitro-aci tautomerism of this compound.[3]

| Condition | Rate of Conversion (2-NP to P2N) | Reference |

| Without hepatocytes | 2.6 nmol P2N / (10⁶ cells/mL)⁻¹ min⁻¹ | [3] |

| With rat hepatocytes | 4.0 nmol P2N / (10⁶ cells/mL)⁻¹ min⁻¹ | [3] |

| With mouse hepatocytes | 4.2 nmol P2N / (10⁶ cells/mL)⁻¹ min⁻¹ | [3] |

Table 2: Enzymatic Catalysis of this compound Tautomerization

Reactivity of this compound and its Tautomers

The nitro and aci-nitro forms of this compound exhibit distinct chemical reactivity. The nitro form is relatively inert, while the aci-nitro form (specifically the nitronate anion) is a versatile intermediate with both nucleophilic and electrophilic character.[9]

Reactivity of the Nitro Form

The nitro form of this compound can undergo reduction to form 2-aminopropane. It can also participate in radical reactions.

Reactivity of the Aci-Nitro Form (Nitronate Anion)

The propane-2-nitronate anion is an ambident nucleophile, with electron density on both the α-carbon and the oxygen atoms of the nitro group. This dual reactivity allows it to react with electrophiles at either site, leading to C-alkylation or O-alkylation products.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Kinetics and mechanism of the nitrosation of this compound, 1-nitropropane, and nitroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Catalysis of nitro-aci tautomerism of the genotoxicant this compound by cytosol from rodent and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Probing the chemical steps of nitroalkane oxidation catalyzed by this compound dioxygenase with solvent viscosity, pH, and substrate kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Decomposition Kinetics of 2-Nitropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitropropane, a secondary nitroalkane, has been a subject of significant interest in the field of chemical kinetics due to its complex decomposition mechanism and its relevance in various chemical processes, including as a potential fuel additive and in the synthesis of other chemicals. Understanding the kinetics of its thermal decomposition is crucial for predicting its stability, reactivity, and potential hazards under different temperature and pressure regimes. This technical guide provides a comprehensive overview of the thermal decomposition kinetics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core chemical processes.

Core Decomposition Pathways

The thermal decomposition of this compound is primarily governed by two competing unimolecular reaction pathways:

-

Intramolecular Elimination of Nitrous Acid (HONO): This is a concerted molecular elimination reaction that yields propene and nitrous acid. This pathway is generally considered to be the dominant route at lower temperatures.

-

Carbon-Nitrogen (C-N) Bond Fission: This pathway involves the homolytic cleavage of the C-N bond, resulting in the formation of an isopropyl radical and a nitrogen dioxide molecule. This radical pathway becomes more significant at higher temperatures.

The overall decomposition can be represented by the following reactions:

(CH₃)₂CHNO₂ → CH₃CH=CH₂ + HONO (CH₃)₂CHNO₂ → (CH₃)₂CH• + NO₂

Quantitative Kinetic Data

The rate of thermal decomposition of this compound has been investigated under various experimental conditions. The following table summarizes the key kinetic parameters reported in the literature.

| Experimental Method | Temperature (K) | Pressure | Rate Expression / Activation Energy (Ea) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| Shock Tube | 970 - 1150 | 4.5 - 6 atm | k∞ = 10¹⁴.⁵⁵±⁰.¹³ exp{(-54.2 ± 3.8 kcal/mol)/RT} s⁻¹ | 10¹⁴.⁵⁵±⁰.¹³ | [1] |

| Computational (DFT) | N/A | N/A | Ea = 39.2 kcal/mol (for HONO elimination) | N/A | N/A |

| Not Specified | 573 | Not Specified | k = 5.88 × 10⁻² × e^(-4763.9 / 8.314 × T) s⁻¹ | 5.88 × 10⁻² | [2] |

Note: The rate expression from the third entry should be used with caution as the original experimental context and validation are not fully specified in the available source.

Experimental Protocols

A variety of experimental techniques have been employed to study the thermal decomposition of this compound. The choice of method often depends on the temperature and pressure regime of interest.

Shock Tube Studies

Shock tube experiments are ideal for studying gas-phase reactions at high temperatures (typically >1000 K) and well-defined pressures.

Methodology:

-

Mixture Preparation: A dilute mixture of this compound in an inert gas (e.g., argon) is prepared.

-

Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the this compound mixture, rapidly heating and compressing it.

-

Reaction Zone: The decomposition reaction occurs in the reflected shock region, where the temperature and pressure are uniform for a short duration (microseconds to milliseconds).

-

In-situ Monitoring: The concentrations of reactants and products are monitored in real-time using spectroscopic techniques. For instance, the decay of this compound can be followed by UV absorption spectrophotometry, while the formation of NO₂ can be monitored at a different wavelength.[1]

-

Product Analysis: Post-shock gas mixtures can be analyzed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Gas Chromatography (GC) to identify and quantify the final products.[1]

Flow Reactor Studies

Flow reactors are used to study chemical kinetics over a wider range of temperatures and longer reaction times compared to shock tubes.

Methodology:

-

Reactant Flow: A carrier gas (e.g., argon) is passed through a bubbler containing liquid this compound to generate a vapor mixture with a known concentration.

-

Pyrolysis Reactor: The gas mixture is then introduced into a heated reactor tube (often made of quartz or alumina) maintained at a constant temperature.

-

Product Sampling: The gas mixture exiting the reactor is continuously sampled. To prevent further reactions, the sample is rapidly cooled (quenched).

-

Analysis: The quenched gas mixture is then analyzed using advanced analytical techniques. A common setup involves coupling the flow reactor to a synchrotron radiation vacuum ultraviolet photoionization mass spectrometer (SVUV-PIMS). This allows for the identification and quantification of a wide range of products, including reactive intermediates and radicals.

Visualizations

Decomposition Pathway

The following diagram illustrates the primary competing pathways in the thermal decomposition of this compound.

Caption: Competing pathways in the thermal decomposition of this compound.

Experimental Workflow for Pyrolysis Studies

This diagram outlines a typical experimental workflow for investigating the thermal decomposition of this compound using a flow reactor coupled with advanced analytical techniques.

Caption: A typical experimental workflow for this compound pyrolysis studies.

Conclusion

The thermal decomposition of this compound is a complex process involving competing unimolecular pathways. The relative importance of HONO elimination and C-N bond fission is highly dependent on the reaction conditions, particularly temperature. This guide has summarized the available quantitative kinetic data, detailed the primary experimental methodologies used to study this reaction, and provided visualizations of the decomposition pathways and a typical experimental workflow. This information is critical for researchers and professionals working with this compound to ensure safe handling, optimize reaction conditions, and develop accurate kinetic models. Further research, particularly in static and flow reactors under a wider range of conditions, would be beneficial to provide a more complete and comparative dataset of the kinetic parameters.

References

Biodegradation of 2-Nitropropane in Environmental Samples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitropropane (2-NP) is a volatile organic compound used as a solvent and chemical intermediate. Its presence in the environment, stemming from industrial activities, is a concern due to its potential toxicity and carcinogenicity.[1] Bioremediation, the use of microorganisms to degrade pollutants, presents a promising and environmentally friendly approach for the cleanup of 2-NP contaminated sites. This technical guide provides an in-depth overview of the biodegradation pathway of this compound, focusing on the core biochemical reactions, the microorganisms involved, and detailed experimental protocols for its study.

Core Biodegradation Pathway

The primary mechanism for the aerobic biodegradation of this compound is an oxidative denitrification reaction catalyzed by the enzyme This compound dioxygenase (EC 1.13.11.32). This enzyme facilitates the conversion of this compound into acetone and nitrite, effectively detoxifying the compound.[2][3][4]

The overall reaction is as follows:

This compound + O₂ → Acetone + Nitrite + H⁺

This reaction is central to the microbial metabolism of this compound in various environmental matrices.

Key Enzyme: this compound Dioxygenase

This compound dioxygenase is a flavoprotein that utilizes flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as a cofactor.[4][5] The enzyme belongs to the family of oxidoreductases and participates in nitrogen metabolism.[4] The catalytic mechanism involves the formation of an anionic flavin semiquinone.[5]

Biodegrading Microorganisms

A variety of microorganisms have been identified with the capability to degrade this compound. These are primarily fungi and some bacteria.

Fungi:

-

Williopsis saturnus var. mrakii (also known as Hansenula mrakii)[2][3]

-

Aspergillus niger[6]

-

Penicillium spp.[6]

Bacteria:

While the pathway in fungi and Pseudomonas is well-characterized to proceed via this compound dioxygenase, the specific mechanisms in Rhodococcus for nitroalkane degradation are less defined but are known to possess broad catabolic capabilities for nitroaromatic compounds.[7][8][10][11]

Quantitative Biodegradation Data

The efficiency of this compound biodegradation can vary significantly depending on the microbial species, environmental conditions (pH, temperature, nutrient availability), and the initial concentration of the pollutant. The following table summarizes available quantitative data on this compound degradation.

| Microorganism/System | Matrix | Initial 2-NP Concentration | Degradation Rate/Efficiency | Reference(s) |

| Pseudomonas aeruginosa | Mineral Salt Medium | 500 mg/L | Complete mineralization within 24 hours | [12] |

| Rhodococcus opacus | Not Specified | 112 mg/L (Kᵢ) | μₘₐₓ = 0.58 h⁻¹ | [11] |

| Rhodococcus sp. CN6 | Minimal Salt Media | 100 mg/L | Complete degradation within 12 hours | [13] |

| Rhodococcus sp. 21391 | MSM Medium | 300 µM | Complete degradation within 8 hours (induced) | [14] |

| Fungal Consortium | Liquid Culture | Not Specified | Variable, dependent on species | [6][15] |

| Soil Microcosm | Soil | 30 - 20,000 µg/kg | First-order kinetics, rate dependent on concentration | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biodegradation.

Enrichment and Isolation of this compound Degrading Microorganisms from Soil

This protocol aims to isolate bacteria capable of utilizing this compound as a sole carbon and nitrogen source.

Materials:

-

Soil sample from a potentially contaminated site.

-

Minimal Salt Medium (MSM) with the following composition (g/L): K₂HPO₄ (1.5), KH₂PO₄ (0.5), NaCl (0.5), MgSO₄·7H₂O (0.2), (NH₄)₂SO₄ (1.0), CaCl₂·2H₂O (0.02), FeCl₃·6H₂O (0.002). Adjust pH to 7.0.

-

This compound (filter-sterilized).

-

Sterile flasks, petri dishes, and dilution tubes.

-

Incubator shaker.

Procedure:

-

Enrichment:

-

Add 10 g of soil to 100 mL of MSM in a 250 mL Erlenmeyer flask.

-

Add this compound as the sole carbon and nitrogen source to a final concentration of 100 mg/L.

-

Incubate at 30°C on a rotary shaker at 150 rpm for 7-10 days.

-

Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing this compound and incubate under the same conditions. Repeat this step 3-4 times to enrich for 2-NP degrading microorganisms.

-

-

Isolation:

-

Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline (0.85% NaCl).

-

Spread-plate 100 µL of each dilution onto MSM agar plates containing 100 mg/L this compound as the sole carbon and nitrogen source.

-

Incubate the plates at 30°C for 5-7 days until colonies appear.

-

Pick individual colonies and re-streak onto fresh MSM agar plates with this compound to obtain pure cultures.

-

-

Identification:

-

Characterize the pure isolates based on morphology, Gram staining, and biochemical tests.

-

For definitive identification, perform 16S rRNA gene sequencing.

-

This compound Biodegradation Assay in Liquid Culture

This assay quantifies the degradation of this compound by a pure microbial culture over time.

Materials:

-

Pure culture of the isolated microorganism.

-

Minimal Salt Medium (MSM).

-

This compound.

-

Sterile flasks.

-

Incubator shaker.

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC).

Procedure:

-

Inoculum Preparation: Grow the microbial isolate in a nutrient-rich medium (e.g., Luria-Bertani broth) to the mid-log phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

-

Degradation Experiment:

-

In a series of sterile 250 mL flasks, add 100 mL of MSM.

-

Spike each flask with this compound to a final concentration of 100 mg/L.

-

Inoculate the flasks with 1% (v/v) of the prepared inoculum.

-

Include a control flask with this compound but no inoculum to account for abiotic losses.

-

Incubate the flasks at 30°C on a rotary shaker at 150 rpm.

-

-

Sampling and Analysis:

-

At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw 1 mL aliquots from each flask.

-

Centrifuge the aliquots to remove bacterial cells.

-

Analyze the supernatant for the remaining concentration of this compound using GC-MS or HPLC.

-

Analyze for the formation of acetone and nitrite to confirm the degradation pathway.

-

Analytical Methods

a) Quantification of this compound and Acetone by GC-MS:

-

Extraction: Extract 1 mL of the supernatant with an equal volume of a suitable solvent like ethyl acetate.

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

-

Mass Spectrometry: Operate in electron ionization (EI) mode and monitor characteristic ions for this compound (e.g., m/z 89, 43, 46) and acetone (e.g., m/z 58, 43).

-

Quantification: Use a calibration curve prepared with standards of known concentrations.

b) Quantification of Nitrite:

-

Griess Assay: This is a colorimetric method.

-

Mix the sample supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).

-

Allow the color to develop for a specified time.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[16]

-

This compound Dioxygenase Enzyme Assay

This assay measures the activity of the key enzyme in the biodegradation pathway.

Materials:

-

Cell-free extract of the induced microorganism.

-

Potassium phosphate buffer (50 mM, pH 7.5).

-

This compound solution.

-

Oxygen electrode or spectrophotometer.

Procedure (Oxygen Consumption Method):

-

Grow the microbial culture in the presence of this compound to induce enzyme expression.

-

Harvest the cells, wash, and prepare a cell-free extract by sonication or French press, followed by centrifugation to remove cell debris.

-

Add the cell-free extract to an air-saturated potassium phosphate buffer in the reaction chamber of an oxygen electrode at a constant temperature (e.g., 30°C).

-

Initiate the reaction by adding a known concentration of this compound.

-

Monitor the decrease in dissolved oxygen concentration over time.

-

One unit of enzyme activity is typically defined as the amount of enzyme that consumes 1 µmol of O₂ per minute under the assay conditions.

Visualizations

Biodegradation Pathway of this compound

Caption: Aerobic biodegradation pathway of this compound.

Experimental Workflow for Biodegradation Study

Caption: Workflow for studying this compound biodegradation.

Conclusion

The biodegradation of this compound is a feasible and environmentally sound approach for the remediation of contaminated sites. The primary pathway, mediated by this compound dioxygenase, is present in a range of microorganisms. This guide provides the fundamental knowledge and detailed experimental protocols necessary for researchers to investigate and optimize the biodegradation of this pollutant. Further research into the metabolic capabilities of robust organisms like Rhodococcus and the optimization of biodegradation conditions will enhance the practical application of these processes.

References

- 1. Biodegradation kinetics of the nitramine explosive CL-20 in soil and microbial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 4. This compound dioxygenase - Wikipedia [en.wikipedia.org]

- 5. Biochemical Characterization of this compound Dioxygenase from Hansenula MRAKII | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Biodegradation potential of the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotechnological Potential of Rhodococcus Biodegradative Pathways [jmb.or.kr]

- 10. Frontiers | Biodegradation of Pesticides at the Limit: Kinetics and Microbial Substrate Use at Low Concentrations [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics and mechanisms of p-nitrophenol biodegradation by Pseudomonas aeruginosa HS-D38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and characterization of nitroguanidine-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Genotoxicity of 2-Nitropropane

This technical guide provides a comprehensive overview of the mechanisms underlying the in vitro genotoxicity of this compound (2-NP). It details the metabolic activation pathways, the nature of the resulting DNA damage, and the cellular responses. This document synthesizes findings from key studies, presenting quantitative data in structured tables, outlining detailed experimental protocols, and illustrating core concepts with diagrams.

Core Mechanism: Metabolic Activation is Key

The genotoxicity of this compound is not a result of the parent compound directly interacting with DNA. Instead, it is contingent upon its metabolic activation into reactive intermediates, a process primarily observed in liver cells.[1][2] The central hypothesis, supported by extensive research, is that 2-NP must first be converted to its anionic tautomer, propane-2-nitronate (P2N), to exert its DNA-damaging effects.[3][4][5]

Tautomerization to Propane-2-Nitronate

This compound exists in equilibrium with its aci-form, propane-2-nitronic acid, which deprotonates under physiological conditions to form the propane-2-nitronate anion (P2N).[4] This tautomerization is a critical rate-limiting step.[5] The process can occur spontaneously, and its rate is significantly influenced by pH, with higher pH levels promoting the formation of P2N and correlating with increased mutagenicity in bacterial assays.[3] Furthermore, the presence of hepatocytes enhances the production of P2N, suggesting that liver-specific enzymes contribute to this tautomerization reaction.[3]

The Role of Sulfotransferases (SULTs)

Once formed, propane-2-nitronate is further activated by sulfotransferases (SULTs), a family of phase II metabolizing enzymes.[6] Studies using V79 cell lines engineered to express specific rat hepatic sulfotransferases have identified SULT1A1 and SULT1C1 as being capable of activating P2N into a genotoxic species.[6] This activation is believed to involve the O-sulfation of an N-hydroxy intermediate, leading to an unstable product that can generate a highly reactive nitrenium ion, which can then readily react with DNA.[4]

Generation of Reactive Species and DNA Damage

The metabolic activation of 2-NP leads to the formation of various reactive species that damage DNA:

-

DNA Adducts: The reactive metabolites of 2-NP can form covalent adducts with DNA bases. Specifically, the formation of 8-aminodeoxyguanosine has been identified in rat hepatocytes treated with 2-NP in vitro.[4][7]

-

Oxidative Damage: The metabolism of 2-NP is associated with oxidative stress, leading to oxidative DNA damage. A notable marker for this is the formation of 8-hydroxydeoxyguanosine (also known as 8-oxodeoxyguanosine).[7]

-

Nitric Oxide (NO) Species: Studies have shown that 2-NP and P2N generate a nitric oxide (NO) species in liver cells.[8] This is evidenced by the formation of a ferrous-NO complex in liver microsomes and increased levels of cyclic guanosine monophosphate (cGMP), an NO-mediated signaling molecule, in hepatocytes exposed to 2-NP.[8] These NO species may contribute to the overall genotoxicity.[8]

The culmination of this damage triggers cellular DNA repair mechanisms, which can be detected as unscheduled DNA synthesis (UDS).[1][9]

Data Presentation: Summary of In Vitro Genotoxicity Studies

The following tables summarize quantitative data from key in vitro genotoxicity assays performed on this compound and its metabolites.

Table 1: Ames Test Mutagenicity Data

| Test Organism | Strain | Metabolic Activation (S9) | Compound | Dose Range | Result | Reference |

| Salmonella typhimurium | TA100 | Without | This compound | Not specified | Mutagenic | [2][7] |

| Salmonella typhimurium | TA100 | Without | Propane-2-nitronate | 10-80 µmoles/plate | Significantly Mutagenic | [10] |

| Salmonella typhimurium | TA102 | Without | This compound | Not specified | Mutagenic | [7] |

| Salmonella typhimurium | TA102 | Without | Propane-2-nitronate | 10-80 µmoles/plate | Significantly Mutagenic | [10] |

| Salmonella typhimurium | TA98 | Without | 2-Nitroso-2-nitropropane | Not specified | Equivocal | [10] |

Table 2: Mammalian Cell Genotoxicity Data